molecular formula C8H7ClN2 B1455518 8-Chloro-2-methylimidazo[1,2-a]pyridine CAS No. 173159-42-7

8-Chloro-2-methylimidazo[1,2-a]pyridine

Cat. No. B1455518
M. Wt: 166.61 g/mol
InChI Key: DLIKCSGMQBOHGQ-UHFFFAOYSA-N
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Description

8-Chloro-2-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 173159-42-7 . It has a molecular weight of 166.61 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 8-Chloro-2-methylimidazo[1,2-a]pyridine, has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The InChI code for 8-Chloro-2-methylimidazo[1,2-a]pyridine is 1S/C8H7ClN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied, with particular emphasis on transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Summary of the Application

Imidazo[1,2-a]pyridines are synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .

Methods of Application or Experimental Procedures

The typical procedure involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . The reaction is facilitated by microwave irradiation .

Results or Outcomes

The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . It provides a series of imidazo[1,2-a]pyridines in good to excellent yields .

2. Antituberculosis Agents

Summary of the Application

Imidazo[1,2-a]pyridine analogues have been developed as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

The compounds are tested in vitro for their activity against Mycobacterium tuberculosis. The most promising compounds are then tested in vivo in animal models of tuberculosis .

Results or Outcomes

One compound, having a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

3. Anxiolytic Drugs

Summary of the Application

Imidazo[1,2-a]pyridine-2-carboxylates have been transformed into anxiolytic (anti-anxiety) drugs .

Methods of Application or Experimental Procedures

4. Material Science

Summary of the Application

Imidazo[1,2-a]pyridine is also useful in material science because of its structural character .

Methods of Application or Experimental Procedures

5. Antimalarial Agents

Summary of the Application

Imidazo[1,2-a]pyridine analogues have been developed as potential antimalarial agents . They exhibit significant activity against drug-resistant strains of Plasmodium falciparum .

Methods of Application or Experimental Procedures

The compounds are tested in vitro for their activity against Plasmodium falciparum. The most promising compounds are then tested in vivo in animal models of malaria .

Results or Outcomes

One compound, having a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Plasmodium falciparum with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

6. Anticancer Agents

Summary of the Application

Imidazo[1,2-a]pyridine analogues have been developed as potential anticancer agents . They exhibit significant activity against various cancer cell lines .

Methods of Application or Experimental Procedures

The compounds are tested in vitro for their activity against various cancer cell lines. The most promising compounds are then tested in vivo in animal models of cancer .

Results or Outcomes

One compound, having a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed significantly improved potency against various cancer cell lines with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized , which will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

8-chloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIKCSGMQBOHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717195
Record name 8-Chloro-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-methylimidazo[1,2-a]pyridine

CAS RN

173159-42-7
Record name 8-Chloro-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Wang, K Lv, L Li, H Liu, Z Tao, B Wang, M Liu… - European Journal of …, 2019 - Elsevier
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs), based on the structure of WZY02 discovered in our lab, were designed and synthesized as new anti-TB …
Number of citations: 31 www.sciencedirect.com

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